molecular formula C11H14ClNO2 B8343310 N-(4-Chloro-3-hydroxymethyl-benzyl)-propionamide

N-(4-Chloro-3-hydroxymethyl-benzyl)-propionamide

Cat. No. B8343310
M. Wt: 227.69 g/mol
InChI Key: JTJHWVIXUWNPQE-UHFFFAOYSA-N
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Patent
US07968720B2

Procedure details

Aq. 1M NaOH (92 mL) was added to a sol. of N-[3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-benzyl]-propionamide (5.08 g, 14.9 mmol) in MeOH (184 mL). The mixture was heated to 80° C., and stirred at this temperature for 30 min. The mixture was allowed to cool to rt, and the solvents were partially removed under reduced pressure. The aq. residue was diluted with water, and was extracted with EtOAc (3×). The combined org. extracts were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC(CH2Cl2→MeOH/CH2Cl2 1:9) yielded the title compound (2.99 g, 88%). LC-MS: tR=0.67 min; ES+: 269.31.
Name
Quantity
92 mL
Type
reactant
Reaction Step One
Name
N-[3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-benzyl]-propionamide
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
184 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([SiH2][O:8][C:9](C)(C)[C:10]1[CH:11]=[C:12]([CH:19]=[CH:20][C:21]=1[Cl:22])[CH2:13][NH:14][C:15](=[O:18])[CH2:16][CH3:17])(C)(C)C>CO>[Cl:22][C:21]1[CH:20]=[CH:19][C:12]([CH2:13][NH:14][C:15](=[O:18])[CH2:16][CH3:17])=[CH:11][C:10]=1[CH2:9][OH:8] |f:0.1|

Inputs

Step One
Name
Quantity
92 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N-[3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-benzyl]-propionamide
Quantity
5.08 g
Type
reactant
Smiles
C(C)(C)(C)[SiH2]OC(C=1C=C(CNC(CC)=O)C=CC1Cl)(C)C
Name
Quantity
184 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
the solvents were partially removed under reduced pressure
ADDITION
Type
ADDITION
Details
The aq. residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×)
WASH
Type
WASH
Details
extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC(CH2Cl2→MeOH/CH2Cl2 1:9)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(CNC(CC)=O)C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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